molecular formula C4H11O2P B1630799 Diethylphosphinic acid CAS No. 813-76-3

Diethylphosphinic acid

Cat. No. B1630799
CAS RN: 813-76-3
M. Wt: 122.1 g/mol
InChI Key: KTLIMPGQZDZPSB-UHFFFAOYSA-N
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Description

Diethylphosphinic acid, also known as DEPA, is a phosphonic acid derivative that has gained significant attention in scientific research due to its unique properties. It is an organophosphorus compound that is widely used in the synthesis of various chemicals and materials. DEPA has been found to be useful in the development of catalysts, as well as in the preparation of flame retardants, surfactants, and polymer additives.

Scientific Research Applications

Thermal Degradation and Flame Retardancy

  • Thermal Degradability and Flame Retardancy in Polymers

    Studies have investigated the thermal degradation mechanisms of compounds like aluminium phosphinate in polymers. Diethylphosphinic acid plays a crucial role in enhancing flame retardancy in materials like poly(methyl methacrylate) (Orhan, Isitman, Hacaloglu, & Kaynak, 2011) and glass-fibre-reinforced poly(butylene terephthalate) (Braun & Schartel, 2008).

  • Enhancing Flame Retardancy of Polymers

    Research has shown that diethylphosphinic acid, when mixed with certain additives, can significantly improve the flame retardancy of materials like ultra-high molecular weight polyethylene (Lau & Atakan, 2020).

Green Chemistry

  • Regio- and Chemoselective Hydrophosphonylation

    Diethylphosphinic acid derivatives have been used in green chemistry for regio- and chemoselective hydrophosphonylation of unsaturated systems (Martínez-Castro et al., 2010).

  • Green Variation of the Hirao Reaction

    Utilization in environmentally friendly catalytic processes like the P–C coupling reaction under solvent-free conditions (Keglevich, Jablonkai, & Balázs, 2014).

Medicinal Chemistry

  • Enantioselective Synthesis in Drug Development

    Diethylphosphinic acid derivatives are involved in the asymmetric synthesis of compounds that have potential applications in medicinal chemistry (Yao & Yuan, 2013).

  • Applications in Disease Treatment

    A review highlighted the diverse biological activities of phosphinic acid derivatives, indicating their potential in developing new medicinal agents for various diseases (Abdou, O’Neill, Amigues, & Matziari, 2019).

Industrial Applications

  • Corrosion Inhibitors

    Diethylphosphinate derivatives have been studied for their effectiveness as corrosion inhibitors, offering potential applications in industrial processes like steel pickling (Gupta et al., 2017).

  • Novel Synthesis Methods

    Research has focused on innovative methods to synthesize compounds like sodium diethylphosphinate, which can have various industrial applications (Han et al., 2011).

properties

IUPAC Name

diethylphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2P/c1-3-7(5,6)4-2/h3-4H2,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLIMPGQZDZPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400487
Record name diethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylphosphinic acid

CAS RN

813-76-3
Record name diethylphosphinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
247
Citations
GM Kosolapoff, RM Watson - Journal of the American Chemical …, 1951 - ACS Publications
… Treatment of the diethylphosphinic acid, in benzene, with the theoretical amount of phosphorus pentachloride (see the dimethyl analog, above) gave 47.5% (based on the silver salt) of …
Number of citations: 64 pubs.acs.org
P Haake, PS Ossip - Tetrahedron, 1968 - Elsevier
… The phosphinic acids exhibit a tendency to form anhydrides on heating under vacuum; in fact, it has been observed in this laboratory that diethylphosphinic acid may be converted to its …
Number of citations: 50 www.sciencedirect.com
HR Hays - The Journal of Organic Chemistry, 1968 - ACS Publications
… and diethylphosphinic acid occurred at about 180-200. At 225, decomposition was … Both diethylphosphine and diethylphosphinic acid, identified by their boiling point and proton and …
Number of citations: 142 pubs.acs.org
T Orhan, NA Isitman, J Hacaloglu, C Kaynak - Polymer degradation and …, 2011 - Elsevier
… In the present study, not only the evolution of diethylphosphinic acid (C 2 H 5 ) 2 PO 2 H (122 Da) but also its low mass oligomers and related fragment ions were detected. Among these…
Number of citations: 67 www.sciencedirect.com
U Braun, B Schartel - Macromolecular materials and …, 2008 - Wiley Online Library
… AlPi decomposed mainly through the formation of diethylphosphinic acid and aluminium phosphate and influenced the decomposition of the PBT only slightly. AlPi acted mainly through …
Number of citations: 258 onlinelibrary.wiley.com
M Si, J Feng, J Hao, L Xu, J Du - Polymer Degradation and Stability, 2014 - Elsevier
… effect of nano-Sb 2 O 3 on the cross-linking phenomenon, the other one was the condensation reaction between Sb–OH on the surface of nano-Sb 2 O 3 and diethylphosphinic acid. …
Number of citations: 86 www.sciencedirect.com
E Gallo, B Schartel, U Braun, P Russo… - Polymers for …, 2011 - Wiley Online Library
… AlPi mainly acts as a flame inhibitor in the gas phase, through the release of diethylphosphinic acid. A small amount of Fe 2 O 3 in PBT promotes the formation of a carbonaceous char …
Number of citations: 118 onlinelibrary.wiley.com
Y Zhu, Y Shi, ZQ Huang, L Duan, Q Tai, Y Hu - Composites Part A: Applied …, 2017 - Elsevier
… In this work, gC 3 N 4 was firstly modified by diethylphosphinic acid oligomers derivatives. Then, gC 3 N 4 /DAHPi hybrid was synthesized by salification reactions, and subsequently …
Number of citations: 48 www.sciencedirect.com
U Braun, H Bahr, H Sturm… - Polymers for advanced …, 2008 - Wiley Online Library
… AlPi in PBT/GF decomposed through the release of diethylphosphinic acid, whereas for ZnPi in PBT/GF the release of diethylphosphinic acid and the release of phosphinate salt were …
Number of citations: 211 onlinelibrary.wiley.com
C Ma, J Wang, Y Yuan, X Mu, Y Pan, L Song… - Combustion and Flame, 2019 - Elsevier
… diethylphosphinic acid (… diethylphosphinic acid and a special eight-membered cyclic non-covalent adduct of C 2 H 5 –(O=)P•–OH radical and a molecule of diethylphosphinic acid via …
Number of citations: 21 www.sciencedirect.com

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